3-(2'-Methylpiperidino)propyl p-isobutoxybenzoate
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Overview
Description
3-(2’-Methylpiperidino)propyl p-isobutoxybenzoate is a chemical compound with the molecular formula C20H31NO3 It is characterized by its complex structure, which includes an ester group, a tertiary amine, and an aromatic ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2’-Methylpiperidino)propyl p-isobutoxybenzoate typically involves the esterification of p-isobutoxybenzoic acid with 3-(2’-methylpiperidino)propanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of 3-(2’-Methylpiperidino)propyl p-isobutoxybenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2’-Methylpiperidino)propyl p-isobutoxybenzoate can undergo various chemical reactions, including:
Oxidation: The tertiary amine group can be oxidized to form N-oxide derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ether can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding alcohols.
Substitution: Substituted aromatic ethers.
Scientific Research Applications
3-(2’-Methylpiperidino)propyl p-isobutoxybenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2’-Methylpiperidino)propyl p-isobutoxybenzoate involves its interaction with specific molecular targets. The compound’s ester and amine groups allow it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. The aromatic ether moiety may also play a role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-(2’-Methylpiperidino)propyl p-butoxybenzoate
- 3-(2’-Methylpiperidino)propyl p-ethoxybenzoate
- 3-(2’-Methylpiperidino)propyl p-methoxybenzoate
Uniqueness
3-(2’-Methylpiperidino)propyl p-isobutoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its isobutoxy group differentiates it from other similar compounds, potentially enhancing its lipophilicity and membrane permeability .
Properties
CAS No. |
63916-90-5 |
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Molecular Formula |
C20H31NO3 |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
3-(2-methylpiperidin-1-yl)propyl 4-(2-methylpropoxy)benzoate |
InChI |
InChI=1S/C20H31NO3/c1-16(2)15-24-19-10-8-18(9-11-19)20(22)23-14-6-13-21-12-5-4-7-17(21)3/h8-11,16-17H,4-7,12-15H2,1-3H3 |
InChI Key |
LDHRPGPXSCBURF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)OCC(C)C |
Origin of Product |
United States |
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